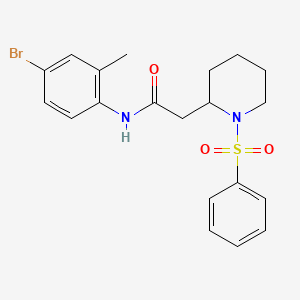

N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

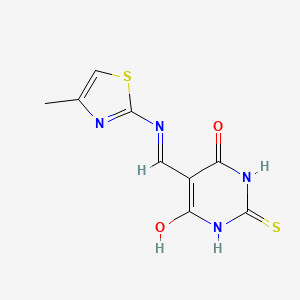

N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as BMS-986168, is a novel small molecule that has been identified as a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a critical role in the regulation of immune cell trafficking and is a key target for the treatment of autoimmune diseases.

Scientific Research Applications

Enzyme Inhibition and Biological Activity

A range of synthesized compounds, including those structurally related to N-(4-bromo-2-methylphenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, have been evaluated for their enzyme inhibition capabilities. For example, derivatives have shown promising activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting their potential in addressing disorders associated with enzyme dysfunction (Khalid et al., 2014). Moreover, the synthesis of such compounds often employs innovative methods to enhance their biological efficacy and selectivity for specific enzyme targets (Virk et al., 2018).

Antibacterial Potential

The antibacterial properties of acetamide derivatives have been a significant focus, with studies synthesizing novel compounds and testing their efficacy against various bacterial strains. For instance, certain compounds bearing the acetamide moiety have been identified as moderate to potent inhibitors of Gram-negative and Gram-positive bacteria, suggesting their utility in developing new antimicrobial agents (Iqbal et al., 2017).

Synthesis and Characterization

The synthesis of N-substituted acetamide derivatives often involves multistep procedures, including the formation of key intermediate compounds that are further modified to achieve desired biological activities. These synthetic pathways are crucial for developing pharmacologically relevant molecules. Spectral analysis and structural elucidation techniques such as IR, EIMS, and NMR spectroscopy are commonly employed to confirm the identity and purity of the synthesized compounds (Khalid et al., 2016).

Pharmacological Evaluation

Pharmacological studies assess the synthesized compounds' efficacy in various biological assays, providing insights into their potential therapeutic applications. For example, certain acetamide derivatives have been evaluated for their antimicrobial activity, offering a foundation for future drug development efforts aimed at combating resistant bacterial strains (Nafeesa et al., 2017).

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

properties

IUPAC Name |

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-bromo-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BrN2O3S/c1-15-13-16(21)10-11-19(15)22-20(24)14-17-7-5-6-12-23(17)27(25,26)18-8-3-2-4-9-18/h2-4,8-11,13,17H,5-7,12,14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVRAVFHEOHOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2957507.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)

![N-(2-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2957511.png)

![5-amino-N-(4-ethylphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957512.png)

![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide](/img/structure/B2957515.png)

![4-chloro-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2957516.png)

![methyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2957526.png)